N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide
Brand Name: Vulcanchem
CAS No.: 157947-87-0
VCID: VC0125747
InChI: InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1
SMILES: CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Molecular Formula: C21H26N2O
Molecular Weight: 322.4 g/mol

N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide

CAS No.: 157947-87-0

Main Products

VCID: VC0125747

Molecular Formula: C21H26N2O

Molecular Weight: 322.4 g/mol

N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide - 157947-87-0

CAS No. 157947-87-0
Product Name N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide
Molecular Formula C21H26N2O
Molecular Weight 322.4 g/mol
IUPAC Name N-methyl-2-phenyl-N-[(1S)-1-phenyl-2-pyrrolidin-1-ylethyl]acetamide
Standard InChI InChI=1S/C21H26N2O/c1-22(21(24)16-18-10-4-2-5-11-18)20(17-23-14-8-9-15-23)19-12-6-3-7-13-19/h2-7,10-13,20H,8-9,14-17H2,1H3/t20-/m1/s1
Standard InChIKey OVZWUDZIAAHNFG-HXUWFJFHSA-N
Isomeric SMILES CN([C@H](CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
SMILES CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Canonical SMILES CN(C(CN1CCCC1)C2=CC=CC=C2)C(=O)CC3=CC=CC=C3
Synonyms MPPEPA
N-methyl-N-(1-phenyl-2-(1-pyrrolidinyl)ethyl)phenylacetamide
PubChem Compound 190901
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator